3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZOMZYLONOZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341850-84-7 | |
| Record name | 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes to 1,2,4-Triazolyl-Pyridine Systems
Traditional synthetic approaches provide a robust foundation for accessing 1,2,4-triazolyl-pyridine derivatives. These methods typically involve the stepwise construction of the heterocyclic systems from key precursors, followed by their linkage.
Key Precursor Synthesis and Functionalization Protocols
The synthesis of the target compound logically begins with the preparation of functionalized pyridine (B92270) and triazole precursors. For the pyridine component, a common starting material is 2-chloro-3-methylpyridine (B94477) or 2-hydrazinyl-3-methylpyridine. The synthesis of 2-hydrazinylpyridines can be achieved from the corresponding halopyridines.
Similarly, the 1,2,4-triazole (B32235) ring can be pre-formed or constructed in situ. A prevalent method for synthesizing 1,2,4-triazole-3-thiones, which are versatile intermediates, involves the reaction of a hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization. nih.gov For instance, a hydrazide can be heated with a substituted isothiocyanate in ethanol, and the resulting thiosemicarbazide (B42300) intermediate is then treated with aqueous sodium hydroxide (B78521) to yield the 1,2,4-triazole-3-thione. nih.gov
Heterocyclization Reactions for 1,2,4-Triazole Ring Formation
One major strategy involves building the 1,2,4-triazole ring onto a pre-existing pyridine scaffold. This is often accomplished by using a 2-hydrazinylpyridine as a key intermediate. For example, a palladium-catalyzed addition of a hydrazide to 2-chloropyridine (B119429) can form a terminal nitrogen-linked adduct, which then undergoes dehydration, often under microwave irradiation, to form the fused frontiersin.orgnih.govacs.orgtriazolo[4,3-a]pyridine ring system. organic-chemistry.org
Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, which yields frontiersin.orgnih.govacs.orgtriazolo[1,5-a]pyridines under mild conditions. organic-chemistry.org Additionally, PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides provides a metal-free route to these fused systems through direct oxidative N-N bond formation. organic-chemistry.org
Direct and Cross-Coupling Methodologies for Pyridine-1,2,4-Triazole Linkage
The direct formation of the C-N bond between the pyridine and triazole rings is a highly effective strategy. The Ullmann condensation, a copper-promoted reaction, is a classic method for this transformation. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.orgbyjus.com
Modern advancements have led to milder and more efficient copper-catalyzed N-arylation methods. These protocols often use soluble copper(I) sources, such as copper(I) iodide (CuI), in the presence of a ligand. organic-chemistry.orgacs.org For the N-arylation of 1H-1,2,4-triazole, a catalyst system comprising Cu₂O with a specific N-ligand and cesium carbonate as a base has been shown to be effective. asianpubs.org These reactions can couple various nitrogen heterocycles with aryl halides, including functionalized halopyridines, with good yields and tolerance for a range of functional groups. organic-chemistry.orgacs.org The general mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond. byjus.com
Table 1: Comparison of Pyridine-Triazole Coupling Methodologies
| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Ullmann Condensation | Stoichiometric Copper Powder | High temp. (>200°C), Polar solvent (e.g., DMF) | Well-established for electron-deficient halides | Harsh conditions, often low yields |
| Modern Copper-Catalyzed N-Arylation | Cu(I) salt (e.g., CuI), Ligand (e.g., diamine) | Lower temp. (e.g., 80-110°C), Base (e.g., K₂CO₃, Cs₂CO₃) | Milder conditions, broader substrate scope, higher yields | Ligand cost and optimization can be a factor |
| Palladium-Catalyzed Coupling | Pd catalyst, Ligand | Varies, often milder than traditional Ullmann | High efficiency for many C-N couplings | May fail for 1H-1,2,4-triazole specifically asianpubs.org |
Advanced Synthetic Approaches for Enhanced Efficiency and Sustainability
To overcome the limitations of traditional batch synthesis, such as long reaction times and harsh conditions, advanced methodologies like microwave-assisted synthesis and continuous-flow techniques are being employed. rsc.org
Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. rsc.org The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction kinetics dramatically. nih.gov
This technology has been successfully applied to the synthesis of 1,2,4-triazole derivatives. For example, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave heating at 140°C, achieving good to excellent yields in a short timeframe. mdpi.com In other instances, microwave-assisted one-pot, three-component syntheses have been used to create complex heterocyclic systems efficiently. mdpi.com The synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was completed in just 8-9 minutes under microwave irradiation, compared to 10 hours using conventional heating. nih.gov
Table 2: Microwave-Assisted Synthesis of Triazole Systems
| Target System | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 1,2,4-triazolo[1,5-a]pyridines | Enaminonitriles, Benzohydrazides | Toluene, 140°C, Microwave | Short | Good-to-excellent | mdpi.com |
| Thiazolyl-Pyridazinediones | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol, 150°C, 500W, Microwave | ~8 min | High | mdpi.com |
| 3,5-dibenzyl-4-amino-1,2,4-triazole | 2,4-pentanedione, Diazotization | 250W, Microwave | 8-9 min | Not specified | nih.gov |
Continuous-Flow Synthesis Techniques for Scalable Production
Continuous-flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orgmtak.hu In a flow reactor, reagents are continuously pumped and mixed in a controlled environment, such as a microreactor or a packed-bed reactor, allowing for rapid optimization and production. acs.org
While specific applications to 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine are not extensively detailed, the synthesis of N-heterocycles using continuous-flow systems is well-documented. frontiersin.orgnih.gov For example, a process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed featuring a condensation reaction to build the triazole ring under flow conditions. chemrxiv.org This approach avoids the need for chromatographic purification, which is a major benefit for large-scale production due to reduced solvent waste and cost. chemrxiv.org The ability to handle hazardous reagents safely and telescope multi-step reactions makes flow chemistry a highly attractive and sustainable method for manufacturing complex molecules. mtak.hu
Metal-Free Synthetic Transformations in 1,2,4-Triazole Formation
The synthesis of 1,2,4-triazoles, including derivatives linked to a pyridine core, has traditionally involved methods that can be harsh or require metallic catalysts. However, a growing emphasis on green chemistry has spurred the development of metal-free synthetic routes. These approaches offer advantages such as reduced toxicity, cost-effectiveness, and simpler purification procedures. rsc.org
One notable metal-free strategy involves the oxidative cyclization of trifluoroacetimidohydrazides. For instance, the use of D-glucose as a C1 synthon provides a renewable and mild pathway to 3-trifluoromethyl-1,2,4-triazoles. isres.org Another approach utilizes iodine as a catalyst in an oxidative environment to facilitate the formation of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org This method proceeds through a cascade of C-H functionalization and double C-N bond formation. organic-chemistry.org
Furthermore, multicomponent reactions represent a powerful tool in the metal-free synthesis of triazoles. A three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines has been developed to produce structurally diverse 1H-1,2,4-triazol-3-amines without the need for external catalysts or oxidants. organic-chemistry.org Electrochemical methods also offer a metal-free alternative, where reactive iodide radicals or in situ generated iodine and ammonia (B1221849) can facilitate the multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) to yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org
Microwave-assisted synthesis provides a rapid and efficient catalyst-free method for producing substituted 1,2,4-triazoles from hydrazines and formamide, demonstrating excellent functional-group tolerance. organic-chemistry.org For the synthesis of fused systems like 1,2,4-triazolo[1,5-a]pyridines, methods such as PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides and I2/KI-mediated oxidative N-N bond formation from N-aryl amidines have proven effective. organic-chemistry.org
Table 1: Overview of Selected Metal-Free Synthetic Methods for 1,2,4-Triazoles
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Hydrazones and aliphatic amines | Iodine (catalyst), oxidative conditions | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Amidines, isothiocyanates, and hydrazines | Metal- and oxidant-free three-component reaction | Fully substituted 1H-1,2,4-triazol-3-amines | isres.org |
| Trifluoroacetimidohydrazides | D-glucose (C1 synthon), oxidative cyclization | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |
| Hydrazines and formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | organic-chemistry.org |
| N-(pyridin-2-yl)benzimidamides | PIFA, intramolecular annulation | 1,2,4-Triazolo[1,5-a]pyridines | organic-chemistry.org |
| N-aryl amidines | I2/KI, oxidative N-N bond formation | 1,5-fused 1,2,4-triazoles | organic-chemistry.org |
Systematic Derivatization for Structure-Property Modulation
Systematic derivatization of the parent compound, this compound, is crucial for fine-tuning its physicochemical and biological properties. Modifications can be targeted at the pyridine moiety, the 1,2,4-triazole ring, or through the synthesis of more complex poly-heterocyclic and hybrid conjugates.
Modifying the substitution pattern on the pyridine ring can significantly impact the electronic and steric characteristics of the molecule. The introduction of various functional groups at different positions of the pyridine ring allows for a systematic investigation of structure-activity relationships. For instance, the synthesis of a series of electronically tuned fac-Re(CO)3Cl inverse pyridyl-1,2,3-triazole complexes has been achieved by varying the substituent on the pyridine ring. acs.org While this example pertains to a 1,2,3-triazole, the principle of modifying the pyridine ring to alter the properties of the resulting metal complex is directly applicable.
The 1,2,4-triazole ring itself offers opportunities for derivatization. Alkylation or arylation at the remaining nitrogen atom or substitution at the carbon atoms of the triazole ring can lead to a wide array of new compounds. For example, the synthesis of 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides and 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides demonstrates how different substitution patterns on the triazole ring can be achieved through distinct synthetic strategies, such as cyclization versus alkylation. mdpi.com These modifications can influence the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.
Connecting the this compound scaffold to other heterocyclic systems or functional molecules can lead to the development of poly-heterocyclic and hybrid conjugates with novel properties. This approach can be used to create molecules with enhanced biological activity or unique material characteristics. The synthesis of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole and its coordination to various metal salts to form organometallic systems showcases the potential for creating complex structures with interesting properties, such as spin crossover phenomena. ncl.ac.uk The synthetic route to these novel systems often involves a common backbone that can be modified to produce the desired product. ncl.ac.uk
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine has yielded unambiguous assignments of its proton and carbon skeletons.
High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Investigations
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the methyl group, the pyridine (B92270) ring, and the triazole ring. The methyl protons would appear as a singlet, typically in the upfield region. The aromatic protons of the pyridine ring would present as a set of coupled multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the triazole substituent and the electron-donating methyl group. The protons of the triazole ring would also produce characteristic signals in the downfield aromatic region.
The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The methyl carbon would appear at a high field, while the carbons of the pyridine and triazole rings would resonate at lower fields, characteristic of aromatic and heteroaromatic systems. The chemical shifts of the pyridine ring carbons are particularly sensitive to the substitution pattern, allowing for precise assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| H-4 | ~7.2-7.4 | ~122-124 |
| H-5 | ~7.6-7.8 | ~138-140 |
| H-6 | ~8.5-8.7 | ~148-150 |
| C-2 | - | ~158-160 |
| C-3 | - | ~130-132 |
| Methyl Group | ||
| -CH₃ | ~2.3-2.5 | ~18-20 |
| Triazole Ring | ||
| H-3' | ~8.0-8.2 | ~150-152 |
| H-5' | ~8.6-8.8 | ~143-145 |
Note: These are predicted values based on analogous structures and may vary from experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DOSY) for Comprehensive Structural Assignment
To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be crucial for assigning the protons on the pyridine ring by tracing the spin-spin coupling network from H-4 to H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for the methyl group and the protonated carbons of the pyridine and triazole rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the methyl protons and the C-3 and C-2 carbons of the pyridine ring. Furthermore, correlations between the pyridine protons (e.g., H-6) and the triazole carbons, and vice-versa, would firmly establish the connectivity between the two heterocyclic rings.
DOSY (Diffusion-Ordered Spectroscopy): While not providing direct structural connectivity, DOSY is a powerful technique for confirming the presence of a single molecular entity in solution by measuring the diffusion coefficient of the molecule.
While specific experimental 2D NMR data for this compound is not available in the provided search results, the application of these techniques is a standard and essential procedure for the complete structural elucidation of such molecules.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. The spectrum of the related compound 2-(1H-1,2,4-triazol-3-yl)pyridine shows characteristic bands for the N-H and C-H stretching vibrations of the triazole and pyridine rings in the 3350–2700 cm⁻¹ range. tuiasi.ro The C=N and C=C stretching vibrations within the aromatic rings typically appear in the 1600–1400 cm⁻¹ region. rsc.org The presence of the methyl group would be indicated by C-H stretching and bending vibrations.
Table 2: Expected Characteristic FT-IR Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch (Pyridine & Triazole) | 3100 - 3000 |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 |
| C=N and C=C Ring Stretching (Pyridine & Triazole) | 1600 - 1450 |
| C-H Bending (Methyl) | ~1460 and ~1375 |
| Ring Breathing and Deformation Modes | 1300 - 1000 |
| C-H Out-of-Plane Bending | 900 - 650 |
Raman Spectroscopic Investigations of Molecular Vibrations and Electronic Transitions
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes of the aromatic rings. The Raman spectrum of this compound would be expected to show strong bands corresponding to the ring breathing modes of both the pyridine and triazole rings. Studies on related pyridyl-triazole complexes have utilized resonance Raman spectroscopy to probe the electronic transitions within the molecule. acs.org
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of related 1,2,4-triazole (B32235) derivatives often involves the loss of neutral molecules such as N₂ or HCN from the triazole ring. For this compound, characteristic fragmentation pathways could include the cleavage of the bond between the pyridine and triazole rings, as well as fragmentation of the individual heterocyclic rings. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing its exact mass with high accuracy, typically within 5 ppm. mdpi.com This precision allows for the determination of the elemental composition of the molecule. For this compound, with the molecular formula C8H8N4, HRMS analysis is used to confirm its composition by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the theoretically calculated value. Techniques such as quadrupole time-of-flight (Q-TOF) mass spectrometry are often employed for this purpose. nih.gov The calculated exact mass serves as a primary piece of evidence for the compound's identity, distinguishing it from isomers or compounds with similar nominal masses. mdpi.com
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C8H8N4 | [M+H]⁺ | 161.0822 |
| C8H8N4 | [M+Na]⁺ | 183.0641 |
Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS) for Fragmentation Analysis
Mass spectrometry, utilizing both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques, provides invaluable information about a molecule's structure through fragmentation analysis.
Electrospray Ionization (ESI-MS): As a soft ionization method, ESI is particularly useful for generating protonated molecular ions [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight. mdpi.com Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can then be used to systematically fragment the parent ion. mdpi.comresearchgate.net For this compound, a characteristic fragmentation pathway involves the cleavage of the bond between the pyridine and triazole rings. Another common fragmentation for triazole-containing compounds is the neutral loss of a nitrogen molecule (N₂), a process observed in the fragmentation of similar heterocyclic systems. researchgate.netnih.gov
Electron Impact (EI-MS): EI is a higher-energy ionization technique that produces extensive fragmentation, yielding a characteristic mass spectrum that serves as a molecular fingerprint. sapub.org The fragmentation patterns of related N-heterocycles suggest that under EI conditions, this compound would likely exhibit cleavage at the C-N bond linking the two rings. researchgate.net Further fragmentation could involve the decomposition of the individual rings, such as the loss of HCN from the pyridine moiety or further breakdown of the triazole ring system. sapub.orgresearchgate.net The molecular ion peak (M⁺) in EI-MS is often observed, though its intensity can vary depending on the stability of the compound. researchgate.net
Table 2: Proposed Mass Spectrometric Fragments of this compound
| Proposed Fragment Ion | Formula | Nominal m/z | Ionization Method |
|---|---|---|---|
| [M+H]⁺ | [C8H9N4]⁺ | 161 | ESI |
| [M]⁺ | [C8H8N4]⁺ | 160 | EI |
| [M+H - N₂]⁺ | [C8H9N2]⁺ | 133 | ESI-MS/MS |
| [Pyridine-CH₃]⁺ | [C6H6N]⁺ | 92 | ESI/EI |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with π-systems and heteroatoms containing non-bonding electrons, such as this compound, exhibit characteristic electronic transitions. The pyridine and triazole rings both act as chromophores. lumenlearning.com
The expected transitions for this compound include π→π* and n→π* transitions. libretexts.org The π→π* transitions, arising from the conjugated π-systems of the aromatic rings, are typically high-energy and result in strong absorption bands in the UV region. lumenlearning.com The n→π* transitions involve the promotion of non-bonding electrons (from the nitrogen atoms) to anti-bonding π* orbitals. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths compared to the π→π* transitions. libretexts.org Studies on 1,2,4-triazoles have detailed their electronic states, providing a basis for interpreting the UV spectrum. nih.goved.ac.uk The specific absorption maxima (λ_max) are influenced by the solvent polarity.
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding → π* antibonding | 200-300 nm | High |
Fluorescence and Phosphorescence Emission Characterization
Luminescence spectroscopy provides information about the electronic structure of a molecule and its excited-state deactivation pathways.
Fluorescence: Many heterocyclic compounds, including those containing pyridine and triazole moieties, are known to be fluorescent. nih.govresearchgate.netrsc.org Fluorescence is the emission of light from a singlet excited state. The ability of this compound to fluoresce would depend on the efficiency of radiative decay versus non-radiative decay processes. The presence of the interconnected aromatic rings suggests potential for fluorescence emission. nih.gov The fluorescence intensity and emission wavelength can be highly sensitive to the molecular environment, including solvent polarity and pH. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net
For this compound, a crystal structure analysis would confirm the connectivity of the atoms and the relative orientation of the methylpyridine and triazole rings. mdpi.com It is expected that the two heterocyclic rings would be nearly coplanar, although a slight twist between them is common in similar bi-aryl systems. mdpi.comcardiff.ac.uk The crystal packing would likely be stabilized by intermolecular forces such as π-π stacking between the aromatic rings and potential C-H···N hydrogen bonds. mdpi.commdpi.com
Table 4: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Description | Expected Value Range |
|---|---|---|
| C-N (inter-ring) bond length | Distance between pyridine C2 and triazole N1 | 1.35 - 1.45 Å |
| Dihedral angle (Py-Triazole) | Twist between the two ring planes | 5° - 20° |
Circular Dichroism (CD) Spectroscopy for Interactions with Biomolecules and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov While this compound is itself achiral and thus CD-inactive, CD spectroscopy can be a powerful tool to study its interactions with chiral biomolecules such as proteins or nucleic acids. nih.gov
Upon binding to a chiral macromolecule, an achiral ligand can exhibit an "induced" CD spectrum in the region of its UV-Vis absorption bands. This induced CD signal provides information about the binding event and the chiral environment of the ligand in the binding pocket. Alternatively, the binding of the ligand can cause conformational changes in the biomolecule, which can be monitored by observing changes in the biomolecule's own CD spectrum. nih.gov For instance, changes in the far-UV region (190-250 nm) of a protein's CD spectrum can indicate alterations in its secondary structure (α-helix, β-sheet content) upon ligand binding. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample of the substance. The experimental results are then compared with the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the purity and the correct empirical and molecular formula of the synthesized compound.
For the compound this compound, the molecular formula is C₈H₈N₄. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of the compound is approximately 160.18 g/mol .
The theoretical percentages are as follows:
Carbon (C): (8 * 12.01 / 160.18) * 100% = 59.99%
Hydrogen (H): (8 * 1.008 / 160.18) * 100% = 5.03%
Nitrogen (N): (4 * 14.01 / 160.18) * 100% = 34.98%
In a typical experimental verification, a sample of the purified compound would be analyzed using a CHN analyzer. The resulting experimental percentages for C, H, and N are then compared to the theoretical values. A close agreement, generally within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity.
Table of Theoretical Elemental Composition
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 59.99% |
| Hydrogen | H | 5.03% |
| Nitrogen | N | 34.98% |
The verification of the elemental composition through this method is a critical step in the characterization of a newly synthesized compound, providing foundational support for its structural elucidation by other spectroscopic methods.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Studies of Electronic Structure and Molecular Geometry
Quantum chemical methods are central to understanding the electronic landscape and three-dimensional arrangement of the molecule.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state properties of molecules. Calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(2d,2p), are used to find the optimized molecular geometry corresponding to the minimum energy state. nih.govresearchgate.nettandfonline.com
The distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also a key output of DFT calculations. For analogous triazolyl-pyridine systems, the HOMO is typically localized over the electron-rich triazole ring, while the LUMO is often distributed across the more electron-accepting pyridine (B92270) ring. mdpi.comresearchgate.net This separation of FMOs is crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| Pyridine C-N(Triazole) | 1.39 - 1.41 | C-N-C (Pyridine-Triazole Link) | 118° - 120° |
| Triazole N-N | 1.38 - 1.40 | N-C-N (in Triazole) | 108° - 112° |
| Triazole C=N | 1.31 - 1.33 | C-C-N (in Pyridine) | 121° - 123° |
| Dihedral Angle (°) | HOMO-LUMO Gap (eV) | ||
| Pyridine-Triazole Twist | ~4° - 60° | ΔE | ~4.5 - 5.5 |
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states and predict the UV-Vis absorption spectra of the molecule. doi.orgrsc.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net
For triazolyl-pyridine systems, TD-DFT calculations typically predict intense absorption bands in the UV region. researchgate.net These transitions are often characterized as π → π* transitions, primarily involving the promotion of an electron from the HOMO to the LUMO. doi.org The specific nature of these transitions can be further analyzed, sometimes revealing an intramolecular charge transfer (ILCT) character, where electron density moves from the triazole portion (donor) to the pyridine portion (acceptor) of the molecule upon excitation. researchgate.net
| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Character (MO Contribution) |
|---|---|---|---|
| S₀ → S₁ | ~280 - 310 | > 0.1 | π → π* (HOMO → LUMO) |
| S₀ → S₂ | ~250 - 270 | > 0.2 | π → π* (HOMO-1 → LUMO) |
Note: Data are representative of calculations performed on related pyridyl-triazole systems. doi.orgresearchgate.netresearchgate.net
Molecular Dynamics and Conformational Analysis
While extensive molecular dynamics (MD) simulations for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine are not widely reported, conformational analysis based on DFT calculations and single-crystal X-ray data of analogous compounds provides significant insights. The key conformational feature is the rotation around the single bond connecting the pyridine and triazole rings. cdnsciencepub.com
The potential energy surface associated with this rotation is influenced by the steric bulk of the methyl group on the pyridine ring. This substituent likely creates a higher energy barrier for planar conformations compared to its non-methylated analogue, thus favoring a twisted ground-state geometry. This twist angle is a critical determinant of the extent of electronic communication between the two heterocyclic rings, which in turn affects the molecule's photophysical properties. cdnsciencepub.comfao.org
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify key contact points between molecules, such as hydrogen bonds and van der Waals interactions. nih.goviucr.org The surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii.
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Dominant, non-specific van der Waals interactions. nih.goviucr.org |
| C···H / H···C | 15 - 20% | Represents C–H···π interactions and general van der Waals contacts. nih.gov |
| N···H / H···N | 10 - 17% | Indicates the presence of weak C–H···N hydrogen bonds. nih.goviucr.org |
| Other (e.g., C···C, C···N) | < 10% | Minor contributions from π-π stacking and other contacts. |
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. The MEP surface illustrates the charge distribution around the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netamazonaws.com For this compound, the most negative potential is expected to be localized around the nitrogen atoms of both rings, particularly the un-substituted nitrogens of the triazole ring, making them prime sites for protonation or coordination to metal ions. The hydrogen atoms, especially those on the methyl group and the aromatic rings, would exhibit positive potential.
Another approach involves Fukui functions, which are derived from DFT calculations to quantify the reactivity of different atomic sites within a molecule. scholarsresearchlibrary.comresearchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. By calculating condensed Fukui functions for electrophilic attack (f⁻) and nucleophilic attack (f⁺), one can identify the most reactive atoms for each type of reaction. bas.bg For this molecule, the nitrogen atoms would be expected to have the highest values for f⁻, marking them as the primary sites for electrophilic attack.
Advanced Chemometric Approaches in Chemical Data Analysis (e.g., Principal Component Analysis)
While specific chemometric studies on this compound are not documented, methods like Principal Component Analysis (PCA) are highly relevant for analyzing datasets of related heterocyclic compounds. nih.gov PCA is a statistical technique used to reduce the dimensionality of complex datasets, transforming a large set of variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. nih.gov
In the context of Quantitative Structure-Activity Relationship (QSAR) studies, PCA can be applied to a matrix of molecular descriptors calculated for a series of triazolyl-pyridine derivatives. nih.gov These descriptors can include electronic, steric, and lipophilic properties. PCA would help in identifying the most important descriptors that account for the major variations within the series and can reveal clustering of compounds based on structural similarity. This information is invaluable for building robust QSAR models that correlate the structural features of the molecules with their biological activity, thereby guiding the design of new, more potent compounds. nih.govnih.gov
Semi-Empirical Methods (e.g., PM5 Calculations)
Semi-empirical quantum mechanical methods, such as PM5 (Parametric Method 5), are utilized to approximate molecular properties by incorporating experimental data and parameters to simplify the complex equations of quantum mechanics. These methods are computationally less intensive than ab initio or Density Functional Theory (DFT) methods, allowing for the rapid calculation of properties for relatively large molecules.
While specific PM5 calculation data for this compound is not extensively detailed in publicly available literature, the general application of such methods to related pyridine-triazole systems allows for an understanding of the expected theoretical characterization. These calculations typically yield optimized molecular geometries, heats of formation, dipole moments, and orbital energies (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO).
For a molecule like this compound, semi-empirical calculations would likely predict a non-planar conformation due to the steric hindrance between the methyl group on the pyridine ring and the triazole ring. The dihedral angle between the pyridine and triazole rings is a key geometric parameter that influences the electronic properties of the molecule.
The electronic properties derived from semi-empirical methods, such as the HOMO-LUMO energy gap, provide insights into the chemical reactivity and kinetic stability of the compound. A larger HOMO-LUMO gap generally suggests higher stability. The distribution of molecular orbitals would indicate the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).
It is important to note that while semi-empirical methods provide valuable qualitative and semi-quantitative information, for more precise and detailed analysis, results are often benchmarked against higher-level theoretical methods like DFT or experimental data when available.
Coordination Chemistry and Metallosupramolecular Systems
Ligand Properties of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine and its Derivatives
The coordination behavior of this compound is dictated by the electronic and steric characteristics of its constituent pyridine (B92270) and triazole rings. The nitrogen atoms within these rings serve as the primary donor sites for coordination with metal ions.
The this compound molecule is fundamentally a bidentate ligand. It typically forms a stable five-membered chelate ring by coordinating to a metal center via the nitrogen atom of the pyridine ring and the nitrogen atom at the 4-position of the 1,2,4-triazole (B32235) ring. This N,N-chelation is a common feature for the broader class of 2-(triazolyl)pyridine ligands. researchgate.netresearchgate.netresearchgate.netnih.gov
While the parent compound acts as a bidentate ligand, its core structure serves as a versatile scaffold for designing more complex, polydentate ligands. By functionalizing the pyridine ring, particularly at the 6-position, terdentate ligands can be created. researchgate.netrsc.orgmdpi.comnih.gov Further elaboration of the molecular framework has led to the synthesis of derivatives that exhibit tetradentate and even pentadentate chelation modes. For instance, a derivative of 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine has been shown to behave as a tetradentate or pentadentate ligand, coordinating through multiple nitrogen and oxygen atoms. echemcom.comechemcom.com
The spatial arrangement of the pyridine and triazole nitrogen atoms is crucial for chelation and significantly influences the resulting coordination geometry. The formation of a rigid five-membered ring upon coordination imposes geometric constraints on the resulting metal complex. The presence of the methyl group at the 3-position of the pyridine ring introduces a steric factor that can affect coordination. Studies on related 3-methylpyridine (B133936) complexes have shown that such a substitution can lead to greater steric interaction with other ligands or solvent molecules in the metal's coordination sphere. rsc.org This can result in complexes that are enthalpically less favorable and entropically more favorable compared to their non-methylated analogues, potentially causing distortions in the ideal coordination geometry. rsc.org
Synthesis and Structural Characterization of Transition Metal Complexes
The versatile chelating nature of the 2-(triazolyl)pyridine scaffold allows for the synthesis of a wide range of transition metal complexes. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent, often leading to the formation of crystalline products that can be characterized by single-crystal X-ray diffraction and various spectroscopic techniques.
Derivatives and analogues of 2-(triazolyl)pyridine have been shown to form stable complexes with a diverse array of transition metal ions. While specific studies on this compound are not extensively documented, the coordination behavior of the underlying scaffold has been established with metals such as Ag(I), Fe(II), Mn(II), Pd(II), Au(III), Co(II), Cd(II), Rh(III), and Ru(II).
Ag(I): Silver(I) complexes are often formed with pyridyl-triazole ligands, typically exhibiting linear or trigonal planar geometries.
Fe(II): Iron(II) readily forms complexes with related ligands, usually resulting in octahedral geometries with pronounced spin-crossover properties in some cases. rsc.orgrsc.orgmmu.ac.uknih.govnih.gov
Mn(II): Manganese(II) complexes have been synthesized, often displaying octahedral coordination environments. echemcom.comrsc.orgrsc.orgmmu.ac.uknih.govnih.govmdpi.comnih.gov
Pd(II): Palladium(II), a d⁸ metal ion, typically forms square planar complexes with two bidentate 2-(triazolyl)pyridine-type ligands. researchgate.netresearchgate.netechemcom.comechemcom.comrsc.org
Au(III): Gold(III) also favors a square planar geometry, and numerous complexes with related N,N-chelating ligands have been characterized. echemcom.comechemcom.combohrium.comrcsi.comacs.orgmdpi.com
Co(II): Cobalt(II) complexes with this class of ligands have been prepared, exhibiting both octahedral and tetrahedral or tetragonal geometries. researchgate.netrsc.orgmmu.ac.uknih.govnih.govmdpi.comresearchgate.netmdpi.com
Cd(II): Cadmium(II) complexes are known, with coordination numbers leading to tetrahedral, tetragonal, or octahedral structures. researchgate.netrsc.orgmmu.ac.uknih.govnih.govresearchgate.netmdpi.com
Rh(III): Rhodium(III) forms stable, typically octahedral, complexes with pyridyl-triazole ligands. researchgate.netresearchgate.netacs.org
Ru(II): Ruthenium(II) complexes, particularly those analogous to bipyridine complexes, have been extensively studied for their photophysical and electrochemical properties, almost always adopting an octahedral geometry. researchgate.netnih.govurfu.runih.govrsc.org
The geometry of the resulting metal complex is determined by the coordination number and electronic configuration of the metal ion, as well as the stoichiometry and steric profile of the ligands. For bidentate ligands like this compound, several common geometries are observed.
Octahedral: This is a common geometry for metal ions like Fe(II), Co(II), Mn(II), and Ru(II) when coordinated to three bidentate ligands, forming a [M(L)₃]ⁿ⁺ complex, or to two bidentate ligands and two monodentate ligands (e.g., [M(L)₂X₂]). researchgate.netrsc.orgrsc.orgnih.govnih.gov
Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and Au(III) in their +2 and +3 oxidation states, respectively. researchgate.netechemcom.comechemcom.combohrium.com These typically form [M(L)₂]ⁿ⁺ complexes.
Tetrahedral/Tetragonal: For some d¹⁰ ions like Cd(II) or high-spin Co(II), tetrahedral or distorted tetrahedral (tetragonal) geometries can be adopted, particularly in [M(L)₂]ⁿ⁺ or [M(L)X₂] type complexes. researchgate.netresearchgate.net
| Metal Ion | Typical Coordination Geometry | Example Complex Type | References |
|---|---|---|---|
| Fe(II), Mn(II), Ru(II), Rh(III) | Octahedral | [M(L)₃]ⁿ⁺ or [M(L)₂X₂] | researchgate.netnih.govrsc.orgrsc.orgnih.govnih.gov |
| Pd(II), Au(III) | Square Planar | [M(L)₂]ⁿ⁺ | researchgate.netechemcom.combohrium.com |
| Co(II), Cd(II) | Octahedral or Tetrahedral/Tetragonal | [M(L)₃]ⁿ⁺ or [M(L)₂X₂] | researchgate.netrsc.orgresearchgate.net |
Formation of Metallosupramolecular Architectures
The predictable and directionally specific coordination of pyridyl-triazole ligands makes them excellent building blocks for the construction of complex metallosupramolecular architectures. nih.gov The self-assembly of these ligands with metal ions can lead to the formation of discrete, well-defined structures such as metallomacrocycles, cages, and helicates. anu.edu.auresearchgate.net The final structure is governed by the coordination preference of the metal ion and the geometry of the organic ligand. By designing ligands with specific angles and multiple binding sites, researchers can direct the assembly process to create functional materials with potential applications in catalysis, host-guest chemistry, and molecular sensing. anu.edu.auresearchgate.net
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published data on the coordination chemistry of the compound This compound that directly corresponds to the detailed outline requested.
The search for information regarding its specific self-assembly processes, the construction of its coordination polymers, its electrochemical behavior in metal-ligand complexes, and its specific spectroscopic signatures (UV-Vis and NMR shifts) upon metal-ligand interaction did not yield dedicated research findings for this exact molecule.
While extensive research exists for structurally related compounds, such as other isomers of pyridyl-triazoles (e.g., 2-(1,2,4-1H-triazol-3-yl)pyridine or derivatives of 1,2,3-triazole) and differently substituted pyridine-triazole ligands, providing this information would contravene the explicit instruction to focus solely on "this compound".
Therefore, to ensure scientific accuracy and strict adherence to the provided constraints, the requested article cannot be generated at this time.
Mechanistic Insights and Structure Activity Relationship Sar Studies in Biological Systems
Investigation of Molecular Targets and Biological Pathway Modulation
Research into derivatives of the 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine scaffold has unveiled a range of molecular targets and biological pathways through which these compounds exert their effects. These interactions span from specific enzyme and receptor binding to interference with fundamental cellular structures.
Derivatives of the triazolyl-pyridine core have been shown to interact with several classes of enzymes and receptors, often exhibiting high affinity and selectivity.
Kinase Inhibition: Certain pyridine (B92270) derivatives bearing a 1,2,3-triazole moiety have been identified as potent inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov For example, compound 12y , a rationally designed derivative, demonstrated double-digit nanomolar inhibitory activities against FLT3-ITD. nih.gov Mechanistic studies confirmed that treatment of AML cells with 12y led to the downregulation of phosphorylation levels of FLT3 and its downstream target STAT5, culminating in cell cycle arrest and apoptosis. nih.gov Similarly, novel 1,2,3-triazolyl-pyridine hybrids have been investigated as inhibitors of Aurora B kinase, a protein involved in tumorigenesis. nih.govacs.org
Adenosine (B11128) Receptor Antagonism: The pyridine-triazole framework has been incorporated into ligands designed to target adenosine receptors. Both 9H-purine and 1H-imidazo[4,5-c]pyridine derivatives containing a triazole moiety have been synthesized and evaluated for their binding affinities to A1, A2A, A2B, and A3 adenosine receptor subtypes. nih.govnih.gov One compound, ST1535 (2-n-butyl-9-methyl-8- researchgate.netresearchgate.nettandfonline.comtriazol-2-yl-9H-purin-6-ylamine), showed a high affinity and selectivity for the A2A subtype, with a Kᵢ of 6.6 nM. nih.gov Dihydropyridine (B1217469) and pyridine derivatives have also demonstrated binding to adenosine receptors, with a notable selectivity for the A3 subtype. nih.gov
GABA Receptor Modulation: In the context of anticonvulsant activity, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been shown to bind to GABA-A receptors. mdpi.com Potent compounds from this series, such as 6f and 6l , were found to increase the content of the inhibitory neurotransmitter GABA in the rat brain, suggesting their anticonvulsant mechanism is linked to enhancing GABAergic transmission. mdpi.com Molecular docking studies further supported the interaction of these compounds with GABA-A receptors. mdpi.com
The unique chemical properties of the triazole ring allow it to function as a bioisostere for the natural phosphate-sugar backbone of nucleic acids. nih.gov This mimicry enables triazole-modified oligonucleotides to be recognized by cellular machinery.
Research has demonstrated that a triazole linkage can effectively replace the phosphodiester bond in DNA without significantly disrupting the genetic code. nih.gov This artificial linkage is notably stable against degradation by endo- and exonucleases and is compatible with enzymatic processes such as PCR amplification. nih.gov Furthermore, early reports suggest that pyridine-based compounds possess the ability to bind to both DNA and RNA, indicating another potential mechanism of action for triazolyl-pyridine hybrids. nih.gov Some carbazole-triazole conjugates have been shown to intercalate into DNA to exhibit their antifungal action. nih.gov
A significant body of research has identified tubulin as a primary molecular target for various pyridine-triazole derivatives, positioning them as potent anticancer agents. researchgate.net
Tubulin Polymerization Inhibition: Numerous novel derivatives, including researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridines and 2,7-diaryl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, have been developed as inhibitors of tubulin polymerization. researchgate.netresearchgate.net These compounds disrupt microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. Molecular docking studies indicate that these molecules often occupy the colchicine-binding site on β-tubulin. researchgate.netnih.gov This interference with microtubule assembly leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. researchgate.nettandfonline.com For instance, the derivative 7i , a researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine, displayed an IC₅₀ value of 12 nM against HeLa cells, an activity comparable to the well-known tubulin inhibitor Combretastatin A-4 (CA-4). researchgate.net
Elucidation of Structure-Activity Relationships
Systematic SAR studies have been crucial in optimizing the potency and selectivity of 2-(1H-1,2,4-triazol-1-yl)pyridine derivatives against their various molecular targets. nih.govnih.govresearchgate.netmdpi.comrsc.orgrsc.org
Modifications to the core heterocyclic rings are fundamental to modulating the biological activity of these compounds.
Pyridine Ring Modifications: The substitution pattern on the pyridine ring significantly influences activity. In a series of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis, replacing the pyridine ring with an N-methyl-1,2,4-triazole ring led to a loss of activity, but a pyridine-core analog (50 ) retained activity (IC₅₀ = 6.5 μM), suggesting the steric volume of the pyridine ring is comparable and favorable. nih.gov For adenosine receptor antagonists, the inclusion of a 6-phenyl group on a dihydropyridine ring enhanced A3 receptor selectivity. nih.gov
The nature and position of substituents appended to the core scaffold play a pivotal role in fine-tuning target affinity and selectivity.
For tubulin polymerization inhibitors, SAR studies on 2-anilino triazolopyrimidines revealed that substituents on the anilino phenyl ring are crucial. The compound 3d , with a p-toluidino group, was the most potent inhibitor of tubulin polymerization (IC₅₀: 0.45 μM) and strongly inhibited colchicine (B1669291) binding. mdpi.com
| Compound | Substituent on Anilino Ring | Tubulin Polymerization IC₅₀ (μM) | Antiproliferative IC₅₀ vs. HeLa (nM) |
| 3d | p-methyl | 0.45 | 30 |
| 3f | 3',4'-dimethyl | ~0.75 | 67 |
| 3h | p-ethyl | 1.9 | 240 |
| 3l | p-chloro | 2.2 | >1000 |
| CA-4 | (Reference) | 0.75 | 3 |
Data sourced from MDPI. mdpi.com
In the development of anticonvulsants targeting GABA-A receptors, various substituents on a terminal benzamide (B126) ring were explored. Electron-withdrawing groups like fluorine and chlorine, as well as electron-donating methyl groups, at the meta-position of the benzamide ring resulted in potent anticonvulsant activity. mdpi.com
| Compound | Substituent on Benzamide Ring | Anticonvulsant Activity ED₅₀ (mg/kg) - MES Test |
| 6c | 3-chloro | 20.1 |
| 6f | 3-fluoro | 13.1 |
| 6l | 3-methyl | 9.1 |
Data sourced from MDPI. mdpi.com MES: Maximal Electroshock.
For antitubercular compounds, SAR exploration of the "western region" of 3-thio-1,2,4-triazole derivatives showed that aromatic nitro groups led to nanomolar potency. nih.gov However, this activity was dependent on activation by the F420-dependent nitroreductase Ddn. Replacing the nitro group with non-nitro substituents successfully circumvented this resistance mechanism while retaining activity. nih.gov This highlights how substituent choice can overcome specific biological resistance pathways.
Stereochemical Factors in Biological Recognition and Modulation
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological activity. While the specific compound this compound is achiral and thus lacks enantiomers, the broader principles of stereoisomerism—including positional and geometrical isomerism—are vital in understanding how related pyridine-triazole scaffolds interact with biological targets.
The spatial arrangement of functional groups governs the molecule's ability to fit into the binding site of a protein or enzyme. For related heterocyclic compounds, studies have shown that even subtle changes in structure can lead to significant differences in biological effect. For example, studies on other bioactive heterocyclic compounds have demonstrated that positional and geometrical isomerism can drastically alter potency. nih.gov In one instance, a linearly attached benzotriazole (B28993) derivative of an oxazolidinone showed greater antibacterial potency than its angular counterpart, and of the angular derivatives, the E-isomer was more potent than the Z-isomer. nih.gov
Computational Approaches to Mechanistic Elucidation
Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling offer deep insights into the mechanisms of action at a molecular level.
Molecular Docking for Ligand-Protein/DNA Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how small molecules like those based on the pyridine-triazole scaffold interact with protein targets.
Studies on various 1,2,3-triazolyl-pyridine hybrids have demonstrated their interaction with targets such as Aurora B kinase, a protein involved in cell division and a target in cancer therapy. acs.org Docking analyses of these compounds revealed key interactions, including π-cation and π-sigma contacts with amino acid residues like Lys106 and Leu83 within the kinase's active site. acs.org The binding energies, which indicate the affinity of the ligand for the protein, often correlate with the compound's observed biological activity. For instance, substitutions on the phenyl ring of the pyridine moiety can significantly alter the docking score, with activating groups like -OMe sometimes increasing binding energy and deactivating groups like -NO2 also showing strong interactions. acs.org
The data below, derived from studies on related pyridine-triazole compounds, illustrates how modifications to the core structure influence binding affinity with a given protein target.
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Triazolyl-Pyridine Hybrid 1 | Aurora B Kinase | -9.1 | Tyr156, Lys106, Leu83 |
| Triazolyl-Pyridine Hybrid 2 (-OMe sub) | Aurora B Kinase | -9.2 | Lys106, Leu83 |
| Triazolyl-Pyridine Hybrid 3 (-Br sub) | Aurora B Kinase | -10.2 | Not Specified |
| Triazolyl-Pyridine Hybrid 4 (-NO2 sub) | Aurora B Kinase | -9.5 | Not Specified |
| Bicyclic Pyridine-Triazole Hybrid | GABAA Receptor | -8.9 | Not Specified |
This table is illustrative, based on findings for related pyridine-triazole scaffolds. nih.govacs.org
Theoretical Frameworks for Predicting Molecular Mechanisms (e.g., QSAR modeling principles)
Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical framework that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For derivatives of the 1,2,4-triazole (B32235) scaffold, 2D and 3D-QSAR models have been successfully developed to predict their activity as anticancer or antifungal agents. nih.gov
These models are built by calculating a range of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity (e.g., IC50 values). Key descriptors often include:
Steric parameters: Related to the size and shape of the molecule.
Electronic parameters: Describing the electronic properties, such as charge distribution and dipole moment.
Hydrophobic parameters (e.g., LogP): Quantifying the lipophilicity of the molecule, which affects its ability to cross cell membranes.
For example, a 3D-QSAR study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives generated a model with a high correlation coefficient (r² = 0.8713), indicating a strong relationship between the structural descriptors and anticancer activity. nih.gov Such models can produce contour maps that visualize regions where steric bulk or specific electronic properties (e.g., electronegative or electropositive) would increase or decrease biological activity, providing a scientific basis for designing new compounds with enhanced potency. nih.gov
| QSAR Model Type | Compound Class | Key Findings/Correlated Parameters | Statistical Significance (r² or q²) |
|---|---|---|---|
| 3D-QSAR (kNN-MFA) | Substituted 1,2,4-triazoles (Anticancer) | Activity correlates with steric and electrostatic fields. | r² = 0.8713, q² = 0.2129 |
| 2D-QSAR | 1,2,4-triazoles (Antimicrobial) | Activity correlates with hydrophobic parameters (π) and indicator variables. | r > 0.9 |
| QSAR | Imidazo[1,2-a]pyridine Derivatives | Activity correlates with Global Topological Charge Indices (GTCI) and hydrophobicity (π). | Not Specified |
This table summarizes findings from various QSAR studies on related heterocyclic scaffolds. nih.govnih.govresearchgate.net
Understanding the Broad Spectrum of Biological Pathway Modulation Attributed to the Pyridine-Triazole Scaffold
The hybrid scaffold combining pyridine and 1,2,4-triazole rings is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The electron-rich nature of both heterocyclic rings allows them to participate in diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with numerous biological receptors and enzymes. nih.gov
The versatility of this scaffold has been demonstrated in a multitude of therapeutic areas:
Anticancer Activity: Pyridine-triazole derivatives have been investigated as inhibitors of key cancer-related proteins such as Aurora B kinase and as agents with cytotoxic activity against various cancer cell lines, including those of the lung, colon, and central nervous system. acs.orgnih.gov
Antimicrobial Effects: Many compounds incorporating this scaffold exhibit significant antibacterial and antifungal properties. nih.govresearchgate.net
Anti-inflammatory Properties: Certain derivatives of (1,2,4)triazolo[4,3-a]pyridine have shown potent anti-inflammatory effects by inhibiting the release of nitric oxide (NO) and suppressing the expression of inflammatory genes. nih.gov
Neurotropic Activity: Bicyclic pyridine hybrids linked to a triazole unit have demonstrated anticonvulsant and psychotropic properties in biological assays. nih.gov
This wide range of activities underscores the structural and electronic advantages of the pyridine-triazole framework, making it a foundational core for the development of novel therapeutic agents targeting a diverse array of biological pathways. longdom.orguobaghdad.edu.iq
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for characterizing 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, and how can data discrepancies be resolved?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary methods. For example, NMR in CDCl reveals characteristic peaks: δ 8.78–8.76 (m, pyridine H), 8.49 (s, triazole H), and 7.36–7.32 (m, methyl-substituted pyridine H) . Discrepancies in integration or splitting patterns can arise from solvent effects or impurities; cross-validation with HRMS (e.g., molecular ion at m/z 160.18 for CHN) ensures accuracy .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Answer : A common route involves Ullmann-type coupling between 2-bromo-3-methylpyridine and 1H-1,2,4-triazole under catalytic Cu(I) conditions. Key parameters include:
- Temperature: 100–120°C
- Solvent: DMF or DMSO
- Base: KCO or CsCO
Yields typically range from 60–80%, with purification via column chromatography .
Q. What are the safety considerations for handling this compound in laboratory settings?
- Answer : While specific toxicity data are limited, standard precautions apply:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in a cool, ventilated area away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the structural and electronic properties of this compound?
- Answer : Single-crystal X-ray diffraction reveals bond lengths and angles critical for understanding electronic delocalization. For example:
- The triazole-pyridine dihedral angle (~15–25°) indicates π-conjugation.
- C–N bond lengths in the triazole ring (1.31–1.35 Å) suggest partial double-bond character.
Such data inform molecular docking studies or ligand-protein interaction models .
Q. What computational methods are suitable for predicting the photophysical properties of derivatives of this compound?
- Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates:
- HOMO-LUMO gaps (e.g., ~4.2 eV for unmodified derivatives).
- Excited-state transitions via Time-Dependent DFT (TD-DFT).
Software: Gaussian 16 or ORCA, validated against experimental UV-Vis and fluorescence spectra .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:
- Reproducing assays with >95% pure compound (HPLC-validated).
- Testing in multiple cell lines (e.g., HEK293, HeLa) with positive/negative controls.
- Pairing with pharmacokinetic studies (e.g., plasma stability via LC-MS) to correlate in vitro/in vivo activity .
Q. What strategies optimize the regioselectivity of triazole substitution in derivatives?
- Answer : To target specific positions (e.g., N1 vs. N2 of triazole):
- Use directing groups (e.g., methyl at pyridine C3) to sterically block undesired sites.
- Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at electron-rich positions.
- Monitor reaction progress via NMR to detect intermediate species .
Methodological Tables
Table 1. Key Spectroscopic Data for this compound
| Technique | Conditions/Parameters | Observed Data | Reference |
|---|---|---|---|
| NMR | 400 MHz, CDCl | δ 8.78–8.76 (m, 1H), 8.49 (s, 1H) | [1] |
| HRMS | ESI+ | m/z 160.18 [M+H] | [3] |
| X-ray Diffraction | Monoclinic, space group P2/c | Dihedral angle: 18.5° | [1] |
Table 2. Synthesis Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 80–140°C | 110°C | Max 78% |
| Catalyst | CuI, CuBr, CuCl | CuI | 15% increase |
| Reaction Time | 12–48 hrs | 24 hrs | No degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
